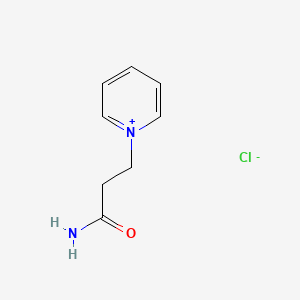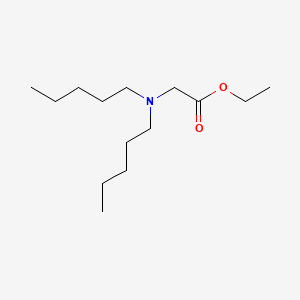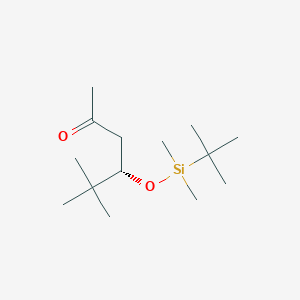
5-(1,2-Dimethylcyclohexyl)-6,6-dimethyl-5,6-dihydro-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1,2-Dimethylcyclohexyl)-6,6-dimethyl-5h-pyran-2-one is an organic compound characterized by its unique structure, which includes a cyclohexane ring substituted with two methyl groups and a pyranone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,2-Dimethylcyclohexyl)-6,6-dimethyl-5h-pyran-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1,2-dimethylcyclohexane, which is then subjected to further chemical transformations.
Cyclization: The cyclohexane derivative undergoes cyclization to form the pyranone ring. This step often involves the use of catalysts and specific reaction conditions to ensure the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of 5-(1,2-Dimethylcyclohexyl)-6,6-dimethyl-5h-pyran-2-one may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced analytical techniques ensures consistent quality and high production rates.
Analyse Des Réactions Chimiques
Types of Reactions
5-(1,2-Dimethylcyclohexyl)-6,6-dimethyl-5h-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reactions may involve reagents like chlorine (Cl₂) or bromine (Br₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
5-(1,2-Dimethylcyclohexyl)-6,6-dimethyl-5h-pyran-2-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the functions of various biological molecules.
Medicine: Research into the compound’s potential therapeutic effects is ongoing, with studies exploring its use in drug development.
Industry: The compound’s unique properties make it valuable in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 5-(1,2-Dimethylcyclohexyl)-6,6-dimethyl-5h-pyran-2-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dimethylcyclohexane: Shares the cyclohexane ring structure but lacks the pyranone ring.
6,6-Dimethyl-5h-pyran-2-one: Contains the pyranone ring but does not have the cyclohexane ring.
Uniqueness
5-(1,2-Dimethylcyclohexyl)-6,6-dimethyl-5h-pyran-2-one is unique due to the combination of its cyclohexane and pyranone rings, which confer distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
61431-53-6 |
|---|---|
Formule moléculaire |
C15H24O2 |
Poids moléculaire |
236.35 g/mol |
Nom IUPAC |
3-(1,2-dimethylcyclohexyl)-2,2-dimethyl-3H-pyran-6-one |
InChI |
InChI=1S/C15H24O2/c1-11-7-5-6-10-15(11,4)12-8-9-13(16)17-14(12,2)3/h8-9,11-12H,5-7,10H2,1-4H3 |
Clé InChI |
LGNJGPJHODMDJT-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCCC1(C)C2C=CC(=O)OC2(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N1-[2-(1,4-thiazinan-4-ylcarbonyl)phenyl]-2-chloroacetamide](/img/structure/B14012729.png)
![7-Bromo-3,4-dihydro-2h-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B14012734.png)
![2-[(4-Methylphenyl)sulfanyl]-1,3,5-trinitrobenzene](/img/structure/B14012757.png)





![Propanedinitrile, 2-[[4-[bis(2-chloroethyl)amino]-3-methoxyphenyl]methylene]-](/img/structure/B14012781.png)
![Ethyl 3-{4-[(1e)-3,3-dimethyltriaz-1-en-1-yl]phenyl}propanoate](/img/structure/B14012795.png)
![[6-benzyl-2-(4-methylpiperazin-1-yl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]hydrazine](/img/structure/B14012805.png)

![2-({(e)-[4-(Dimethylamino)phenyl]methylidene}amino)-4-nitrophenol](/img/structure/B14012809.png)
![Benzene, 1-[(bromodichloromethyl)sulfonyl]-4-chloro-](/img/structure/B14012811.png)
